(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene
Overview
Description
®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene is an organic compound belonging to the binaphthalene family. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with methoxy and methyl groups attached to specific positions on the rings. The ® configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene typically involves the coupling of two naphthalene derivatives. One common method is the oxidative coupling of 2,2’-dimethyl-3,3’-dimethoxynaphthalene using an oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The naphthalene rings can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating asymmetric catalysis. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: The enantiomer of the ® form, with similar chemical properties but different optical activity.
3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: The racemic mixture containing both ® and (S) enantiomers.
3,3’-Dihydroxy-2,2’-dimethyl-1,1’-binaphthalene: A similar compound with hydroxyl groups instead of methoxy groups.
Uniqueness
®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene is unique due to its specific ® configuration, which imparts distinct optical activity and potential for use in enantioselective processes. Its methoxy and methyl groups also contribute to its unique chemical reactivity and applications in various fields.
Properties
IUPAC Name |
3-methoxy-1-(3-methoxy-2-methylnaphthalen-1-yl)-2-methylnaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O2/c1-15-21(25-3)13-17-9-5-7-11-19(17)23(15)24-16(2)22(26-4)14-18-10-6-8-12-20(18)24/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVABNQZEQWVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1OC)C3=C(C(=CC4=CC=CC=C43)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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